3-Methyl-4-(thiophen-3-YL)benzoic acid
Description
Significance of Thiophene (B33073) and Benzoic Acid Scaffolds in Organic Chemistry
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.gov It is considered a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds and approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. researchgate.net Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. encyclopedia.pub Their structural similarity to benzene (B151609) allows them to act as bioisosteres, substituting for phenyl rings in drug candidates to modulate potency, selectivity, and pharmacokinetic profiles. bldpharm.com
Similarly, the benzoic acid scaffold is a fundamental building block in organic and medicinal chemistry. nih.gov Its derivatives are found in numerous natural products and synthetic compounds with significant biological activities. preprints.org The carboxylic acid group can act as a key interaction point with biological receptors and can be readily modified to produce esters, amides, and other functional groups, allowing for the fine-tuning of a molecule's properties. nih.gov The combination of thiophene and benzoic acid moieties into a single molecule, such as in 3-Methyl-4-(thiophen-3-YL)benzoic acid, offers a promising avenue for the development of novel compounds with potentially unique biological activities, for instance, as anticancer agents. researchgate.net
Overview of Derivatization Strategies for Heterocyclic Carboxylic Acids
The derivatization of heterocyclic carboxylic acids is a critical step in the synthesis of more complex molecules and for modifying their physicochemical properties. Common strategies for the derivatization of the carboxylic acid group include its conversion into esters, amides, or acyl hydrazides. These transformations are often employed to enhance the biological activity or to facilitate the formulation of a drug candidate.
For thiophenecarboxylic acids, a common synthetic approach involves the introduction of the carboxylic acid group onto a pre-functionalized thiophene ring. This can be achieved through methods such as the Grignard reaction followed by carbonation, or via palladium-catalyzed carbonylation reactions. rsc.org Once the thiophene-carboxylic acid scaffold is in hand, further derivatization can be pursued. For instance, the carboxylic acid can be activated with coupling agents like carbodiimides to facilitate amide bond formation with various amines. Another advanced derivatization technique is "click chemistry," which can be used to link the heterocyclic carboxylic acid to other molecular fragments in a highly efficient and specific manner. rsc.org
Research Trajectories for this compound and Analogues
While specific research dedicated to this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its analogues can be inferred from the broader field of thiophene-benzoic acid derivatives. A primary area of investigation for such compounds is in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents. researchgate.netbldpharm.com
The structural arrangement of a thiophene ring linked to a benzoic acid core, as seen in this compound, presents a scaffold that can be readily modified to explore structure-activity relationships (SAR). For example, the methyl group and the relative positions of the thiophene and carboxylic acid groups on the benzene ring are expected to significantly influence the molecule's conformation and its interaction with biological targets.
Future research on this compound would likely involve its synthesis, followed by a thorough characterization of its physicochemical properties. Subsequently, its biological activity would be evaluated in various assays to identify potential therapeutic applications. Given the known activities of related compounds, promising research directions could include its evaluation as an inhibitor of kinases or other enzymes implicated in disease, or as a potential antiproliferative agent against various cancer cell lines.
Physicochemical Properties of a this compound Isomer
| Property | Value | Reference |
| IUPAC Name | 4-Methyl-3-(thiophen-3-yl)benzoic acid | nih.gov |
| CAS Number | 1499704-36-7 | nih.gov |
| Molecular Formula | C₁₂H₁₀O₂S | nih.gov |
| Molecular Weight | 218.27 g/mol | nih.gov |
Spectroscopic Data for a Related Thiophene Benzoic Acid Analogue
To illustrate the type of characterization data that would be generated for this compound, the following table provides representative spectroscopic data for a related compound, Benzo[b]thiophen-3-yl(4-methoxypiperidin-1-yl)methanone.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.85 (d, J = 7.2 Hz, 1H), 7.79 (d, J = 7.2 Hz, 1H), 7.53 (s, 1H), 7.39 (td, J = 7.7, 1.4 Hz, 1H), 7.36 (td, J = 7.8, 1.5 Hz, 1H), 4.09 (s, 1H), 3.81– 3.58 (m, 1H), 3.58– 3.47 (m, 1H), 3.47– 3.43 (m, 1H), 3.34 (s, 3H), 3.32–3.06 (m, 1H), 2.10–1.41 (m, 4H) | |
| ¹³C NMR (151 MHz, CDCl₃) | δ 165.39, 139.78, 137.00, 132.08, 126.21, 125.02, 124.90, 122.98, 122.67, 75.28, 55.83, 44.55, 39.33, 31.48, 30.52 | |
| ESI-HRMS | calculated for C₁₅H₁₇NO₂S [M + Na]⁺: 298.0872, found 298.0886 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNTHWVFZQSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688551 | |
| Record name | 3-Methyl-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192547-90-2 | |
| Record name | 3-Methyl-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Methodologies for 3 Methyl 4 Thiophen 3 Yl Benzoic Acid and Derivatives
Strategies for Carbon-Carbon Bond Formation in Aryl-Thiophene Linkages
The crucial step in the synthesis of 3-Methyl-4-(thiophen-3-yl)benzoic acid is the formation of the bond between the methyl-substituted benzene (B151609) ring and the thiophene (B33073) ring. Modern organic synthesis offers a powerful toolkit for achieving this transformation, with cross-coupling reactions being the most prominent and versatile methods.
Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki, Stille, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of aryl-thiophene linkages. acs.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
The Suzuki-Miyaura coupling is a widely used method for this purpose. researchgate.netrsc.orgnih.govmdpi.com In a typical approach, a boronic acid or boronic ester derivative of either the thiophene or the benzoic acid fragment is coupled with a halogenated partner in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 3-thienylboronic acid with a suitably substituted 4-halo-3-methylbenzoic acid derivative. A variety of palladium catalysts, such as Pd(PPh₃)₄, can be employed. nih.govnih.gov
The Stille coupling offers another robust route, utilizing an organotin reagent. rsc.orgnih.govwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The synthesis could proceed by coupling a trialkylstannylthiophene with a halogenated benzoic acid derivative, or vice versa, in the presence of a palladium catalyst. researchgate.netharvard.edu Advances in ligand design have led to milder reaction conditions and an expanded substrate scope for Stille reactions. nih.gov
The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has variations that can be adapted for C-C bond formation, although it is more commonly used for derivatizing an existing aryl-thiophene scaffold with amine groups. sci-hub.sewikipedia.orgyoutube.comresearchgate.netacsgcipr.org
The Sonogashira coupling , which forms carbon-carbon bonds between sp² and sp hybridized carbons, is less direct for this specific linkage but can be a precursor step in a multi-step synthesis.
| Reaction | Organometallic Reagent | Electrophile | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids, esters) | Aryl/Vinyl Halides or Triflates | Mild reaction conditions, commercially available reagents, low toxicity of byproducts. harvard.edu |
| Stille Coupling | Organotin (Organostannanes) | Aryl/Vinyl Halides or Triflates | Air and moisture stable reagents, wide functional group tolerance. nih.govwikipedia.org |
| Buchwald-Hartwig Amination | Amine | Aryl Halides or Sulfonates | Primarily for C-N bond formation, highly efficient for synthesizing aryl amines. wikipedia.orgacsgcipr.org |
Oxidative Coupling Reactions
Oxidative coupling reactions provide an alternative pathway to form carbon-carbon bonds, often proceeding through C-H activation. researchgate.netrsc.org These methods can be more atom-economical as they may not require pre-functionalization of both coupling partners with halides and organometallic groups. researchgate.net The direct arylation of thiophenes with aryl halides represents a powerful strategy. acs.org For the synthesis of this compound, this could involve the direct coupling of a 3-methylbenzoic acid derivative with thiophene, although controlling regioselectivity can be a challenge. acs.org Research in this area focuses on developing catalysts and reaction conditions that favor the desired isomer. researchgate.netrsc.org
Functionalization of the Benzoic Acid Moiety
Once the core this compound structure is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization.
Esterification Reactions
Esterification of the carboxylic acid is a common transformation, often carried out to modify the compound's solubility, polarity, and biological activity. The Fischer-Speier esterification is a classic method, involving the reaction of the benzoic acid with an alcohol in the presence of a strong acid catalyst. tcu.eduyoutube.comyoutube.com For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. mdpi.com Alternative methods include reaction with alkyl halides in the presence of a base or using coupling agents to activate the carboxylic acid. organic-chemistry.org
Amidation and Hydrazinolysis Approaches
The conversion of the benzoic acid to amides is another important functionalization route, often leading to compounds with significant pharmacological properties. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents to directly react the acid with an amine. chemrxiv.org
Hydrazinolysis, the reaction of an ester derivative with hydrazine (B178648), can be employed to generate hydrazides. google.comnih.gov These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. rsc.org The reaction of a methyl ester of this compound with hydrazine hydrate (B1144303) would yield the corresponding benzoic acid hydrazide. google.com
Thiophene Ring Functionalization and Derivatization
Electrophilic Substitution Reactions on Thiophene
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the context of synthesizing this compound, an electrophilic substitution approach could theoretically involve the reaction of a suitably activated 3-methylbenzoic acid derivative with thiophene. However, this direct approach is challenging due to several factors. The carboxylic acid group is a deactivating group, making the benzoic acid ring less susceptible to electrophilic attack. Conversely, thiophene is highly reactive towards electrophiles, often leading to polysubstitution or polymerization under harsh conditions.
A more plausible strategy involves the Friedel-Crafts acylation of thiophene with a 3-methyl-4-halobenzoyl chloride, followed by reduction of the resulting ketone and subsequent oxidation of the methyl group to a carboxylic acid. This multi-step process, while feasible, can be cumbersome.
Alternatively, a reversed approach where an electrophilic thiophene species reacts with 3-methylbenzoic acid is also conceivable, though less common. This would require the generation of a stable thienyl cation or a related electrophilic species.
Due to these challenges, direct electrophilic substitution is often not the preferred method for the synthesis of complex biaryl systems like this compound, and more regioselective methods are generally employed.
Directed Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. conicet.gov.arorganic-chemistry.orgnih.gov This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. conicet.gov.ar
For the synthesis of this compound, the carboxylic acid group itself can act as a directing group after in-situ deprotonation to the carboxylate. organic-chemistry.orgnih.gov Treatment of 3-methylbenzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of an alkyllithium with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) could potentially lead to lithiation at the C4 position, ortho to the methyl group and meta to the carboxylate. However, the directing effect of the methyl group might also influence the regioselectivity.
A more controlled approach would involve the protection of the carboxylic acid as an amide or an oxazoline, which are excellent DMGs. For instance, N,N-diethyl-3-methylbenzamide can be regioselectively lithiated at the C4 position. The resulting aryllithium intermediate can then be coupled with a suitable electrophilic thiophene derivative, such as 3-bromothiophene (B43185), in a transition-metal-catalyzed cross-coupling reaction. Subsequent hydrolysis of the amide would yield the desired this compound.
Table 1: Common Directing Metalation Groups (DMGs) and their Relative Strengths
| DMG Strength | Examples |
| Strong | -CONR₂, -SO₂NR₂, -OMOM, Oxazoline |
| Moderate | -OMe, -NR₂, -F |
| Weak | -CH₂NR₂, -OAr |
This directed metalation strategy offers high regioselectivity and is a viable pathway for the synthesis of specifically substituted biaryl compounds.
One-Pot Synthesis Techniques for Substituted Thiophene and Benzoic Acid Derivatives
One-pot synthesis methodologies are highly desirable in modern organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures. researchgate.netnih.gov For the synthesis of this compound and its derivatives, a one-pot approach could involve a sequence of reactions where all reagents are added to a single reaction vessel without the isolation of intermediates.
A potential one-pot strategy could be a tandem directed metalation-cross-coupling sequence. For example, 3-methylbenzoic acid could be subjected to directed lithiation at the 4-position, and the resulting aryllithium species could be directly used in a subsequent palladium-catalyzed cross-coupling reaction with 3-bromothiophene in the same pot. This would require careful control of the reaction conditions to ensure compatibility of the reagents and catalysts.
Another one-pot approach could involve the in-situ generation of a key intermediate. For instance, a patent describes a one-pot synthesis of a related isoxazoline-substituted benzoic acid derivative, highlighting the potential for multi-step sequences in a single vessel. googleapis.com While not directly applicable to the target molecule, it demonstrates the feasibility of such strategies in the synthesis of complex benzoic acid derivatives.
Novel Catalytic Systems in the Synthesis of Thiophene-Benzoic Acid Compounds
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biaryl compounds like this compound. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura and Negishi couplings are two of the most prominent examples. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of the title compound, this could involve the coupling of 3-thienylboronic acid with a 4-halo-3-methylbenzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid). The development of novel palladium catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has significantly expanded the scope and efficiency of this reaction, allowing for couplings with challenging substrates under mild conditions.
The Negishi coupling utilizes an organozinc reagent, which is typically more reactive than its boronic acid counterpart. wikipedia.org This can be advantageous for less reactive coupling partners. The synthesis of this compound via a Negishi coupling would involve the reaction of a 3-thienylzinc halide with a 4-halo-3-methylbenzoic acid derivative in the presence of a palladium or nickel catalyst.
Recent advances in catalysis also include palladium-catalyzed direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. conicet.gov.ar In this scenario, 3-methylbenzoic acid could potentially be directly arylated at the C4 position with 3-bromothiophene using a suitable palladium catalyst and a directing group strategy.
Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | High functional group tolerance, commercially available reagents, environmentally benign byproducts. | Can be sensitive to steric hindrance, requires a base. |
| Negishi | Organozinc | High reactivity, good for less reactive substrates. | Organozinc reagents can be moisture-sensitive. |
| Direct C-H Arylation | None (direct C-H activation) | High atom economy, fewer synthetic steps. | Often requires directing groups, regioselectivity can be a challenge. |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Thiophen 3 Yl Benzoic Acid
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for 3-Methyl-4-(thiophen-3-yl)benzoic acid are not extensively documented in the public domain, the reactivity of this molecule can be inferred from studies of analogous thiophene (B33073) and benzoic acid derivatives. The rates of electrophilic substitution reactions on the thiophene ring are significantly influenced by the nature of the electrophile and the reaction conditions. Thiophene itself is known to be more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, a characteristic attributed to the electron-donating effect of the sulfur atom. wikipedia.org
The presence of the benzoic acid group, which is deactivating, and the methyl group, which is activating, on the benzene ring, as well as the bulky substituted benzoic acid on the thiophene ring, introduces steric and electronic complexities that would influence reaction rates. For instance, in reactions involving the carboxylic acid functionality, such as esterification, the electronic effects of the thiophene ring would modulate the electrophilicity of the carboxyl carbon.
Table 1: General Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Relative Rate of Nitration (compared to Benzene) |
|---|---|
| Benzene | 1 |
This table provides a general comparison and the actual reactivity of this compound will be influenced by its specific substitution pattern.
C-H Functionalization Mechanisms
C-H functionalization is a powerful tool for the modification of heteroaromatic compounds like thiophene. researchgate.net For this compound, the thiophene ring presents several C-H bonds that are potential sites for functionalization. The regioselectivity of these reactions is a key consideration.
The C-H bonds on the thiophene ring are generally more susceptible to activation than those on the benzene ring. The positions ortho to the sulfur atom (C2 and C5) are the most activated and typically the most reactive towards electrophiles and in metal-catalyzed C-H activation processes. rsc.orgacs.org However, in this compound, the C4 position of the thiophene ring is already substituted. This leaves the C2 and C5 positions as the primary sites for further functionalization. The C2 position is sterically less hindered than the C5 position, which is adjacent to the bulky benzoic acid substituent. Therefore, C-H functionalization is most likely to occur at the C2 position.
Palladium-catalyzed direct arylation is a common method for C-H functionalization of thiophenes. rsc.org The mechanism typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination to the thiophene ring and a concerted metalation-deprotonation step to form a palladacycle intermediate. Reductive elimination then yields the functionalized product and regenerates the catalyst.
Table 2: Regioselectivity of C-H Functionalization on a Substituted Thiophene Ring
| Position on Thiophene Ring | Relative Reactivity | Influencing Factors |
|---|---|---|
| C2 | High | Electronic activation by sulfur, less steric hindrance. |
| C5 | Moderate to High | Electronic activation by sulfur, potential steric hindrance from adjacent substituent. |
Heterocyclic Ring Opening and Rearrangement Pathways
The thiophene ring is generally stable due to its aromatic character. However, under certain conditions, it can undergo ring-opening and rearrangement reactions. These pathways are often initiated by oxidation or photoexcitation. acs.org
Oxidation of the sulfur atom can lead to the formation of a thiophene S-oxide. This species is less aromatic and more reactive than the parent thiophene and can undergo various transformations, including Diels-Alder reactions or further oxidation to a sulfone. wikipedia.orgnih.gov In some cases, oxidation can lead to the formation of a thiophene epoxide, which can then rearrange. nih.gov
Photoinduced ring-opening of thiophenes can also occur, often proceeding through excited states that lead to C-S bond cleavage. acs.org The resulting open-chain intermediates can then undergo a variety of subsequent reactions. For this compound, the specific substituents would be expected to influence the photophysical properties and the stability of any intermediates formed.
Desulfurization of thiophenes is another important reaction pathway, often achieved using metal reagents, which can lead to ring-opened products. rsc.org
Reactivity of Carboxylic Acid Functionality in Thiophene-Substituted Systems
The carboxylic acid group in this compound exhibits typical reactivity for an aromatic carboxylic acid. It can undergo reactions such as esterification, amidation, and reduction to the corresponding alcohol. The electronic influence of the 4-(thiophen-3-yl) substituent on the benzoic acid's reactivity is an important consideration. The thiophene ring, being electron-rich, can influence the acidity of the carboxylic acid and the reactivity of the carbonyl group towards nucleophiles.
Computational studies on thiophenecarboxylic acids have shown that the orientation of the carboxylic acid group relative to the thiophene ring can affect the electronic properties and reactivity of the molecule. researchgate.net The delocalization of electrons between the thiophene ring and the carboxylic acid group can impact the stability of reaction intermediates. For instance, in nucleophilic acyl substitution reactions, the ability of the thiophene ring to stabilize the tetrahedral intermediate can affect the reaction rate. libretexts.org
The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. libretexts.org Thus, conversion of the carboxylic acid in this compound to a more reactive derivative, such as an acyl chloride, would facilitate a wider range of synthetic transformations.
Table 3: Common Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH4, BH3 | Alcohol |
Spectroscopic and Crystallographic Characterization of 3 Methyl 4 Thiophen 3 Yl Benzoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For 3-Methyl-4-(thiophen-3-yl)benzoic acid, ¹H NMR would be used to identify the number and types of hydrogen atoms. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons appearing at higher chemical shifts than the methyl protons. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, with the chemical shift indicating its hybridization and bonding environment.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Singlet | 1H | -COOH |
| ~8.0-7.2 | Multiplet | 6H | Ar-H |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | C=O (acid) |
| ~145-120 | Aromatic C |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecular ion, would offer further structural clues. For instance, the loss of a carboxyl group (-COOH) or a methyl group (-CH₃) would result in characteristic fragment ions.
Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| [M]⁺ | 100 | Molecular Ion |
| [M-15]⁺ | Variable | Loss of -CH₃ |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic rings and methyl group, and C=C stretches of the aromatic systems.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and thiophene (B33073) rings in the target molecule, would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Hypothetical IR and UV-Vis Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| IR | ~1700 | C=O stretch (carboxylic acid) |
| IR | ~3100-3000 | Aromatic C-H stretch |
| IR | ~2950 | Aliphatic C-H stretch |
| IR | ~1600, 1450 | Aromatic C=C stretch |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing.
If a suitable single crystal of this compound could be grown, SCXRD analysis would reveal the planarity of the aromatic rings, the conformation of the carboxylic acid group, and how the molecules arrange themselves in the solid state. This could include the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
Advanced Spectroscopic Techniques
Further characterization of this compound could be achieved using advanced spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous assignments of proton and carbon signals by showing correlations between them.
Other advanced techniques could include solid-state NMR to study the compound in its solid form, and computational studies, such as Density Functional Theory (DFT), to predict spectroscopic properties and compare them with experimental data.
Computational Chemistry and Theoretical Studies of 3 Methyl 4 Thiophen 3 Yl Benzoic Acid
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal PackingHirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions within a crystal, has not been performed on 3-Methyl-4-(thiophen-3-yl)benzoic acid, indicating a lack of detailed crystallographic interaction studies.
While computational studies exist for structurally related compounds, such as other thiophene (B33073) and benzoic acid derivatives, the specific substitution pattern of a methyl group at the 3-position and a thiophen-3-yl group at the 4-position of the benzoic acid ring makes this molecule unique. Extrapolating data from related compounds would be scientifically unsound and would not provide an accurate representation of the specific properties of this compound.
The absence of such foundational computational research suggests that this particular compound may not have been a focus of theoretical investigation to date. Future research may yet shed light on the computational and theoretical characteristics of this compound, which would enable a detailed analysis as outlined.
Structure Activity and Structure Property Relationship Sar/spr Studies for Thiophene Benzoic Acid Derivatives
Impact of Substituent Position and Nature on Molecular Properties
Furthermore, the thiophene (B33073) ring itself is an effective transmitter of substituent electronic effects, comparable to or sometimes better than a benzene (B151609) ring. e-bookshelf.de The way these effects are relayed depends on whether the transmission occurs through the carbon chain or the sulfur heteroatom. e-bookshelf.de In nucleophilic aromatic substitution reactions on thiophene rings, the presence and nature of electron-withdrawing groups are crucial for stabilizing the intermediate Meisenheimer complex and lowering the activation energy of the reaction. nih.govnih.gov For instance, the presence of a nitro group on a thiophene ring significantly facilitates nucleophilic substitution compared to an unsubstituted thiophene. nih.gov
Rational Design Principles for Modulating Chemical Reactivity
Rational design principles for thiophene-benzoic acid derivatives leverage the fundamental reactivity of the constituent rings. Electrophilic substitution on the thiophene ring occurs preferentially at the α-position (C2 or C5) due to the higher stability of the resulting cationic intermediate. e-bookshelf.de Therefore, to achieve substitution at a specific position, existing substituents must be used to direct incoming electrophiles, or a multi-step synthesis involving protection and deprotection strategies may be required.
The reactivity of the benzoic acid moiety can also be modulated. The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid halides, providing a handle for further derivatization. mdpi.com For example, esterification with methanol (B129727) can produce the corresponding methyl benzoate, a common step in creating derivative libraries for biological screening. mdpi.com The acidity of the carboxylic proton is influenced by the substituents on the aromatic rings; electron-withdrawing groups on either the thiophene or benzene ring will increase its acidity.
For nucleophilic aromatic substitution (SNAr), the design must incorporate strong electron-withdrawing groups on the thiophene ring to activate it for attack by a nucleophile. nih.gov The mechanism often proceeds stepwise, involving the initial addition of the nucleophile to form a zwitterionic intermediate, followed by proton transfer and elimination of a leaving group. nih.gov Understanding these mechanistic details allows for the rational design of reactions, such as selecting appropriate solvents or catalysts to facilitate specific steps. nih.gov
SAR in the Context of Molecular Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)
In medicinal chemistry, SAR studies are paramount for optimizing the interaction of thiophene-benzoic acid derivatives with biological targets like enzymes and receptors. The specific arrangement of functional groups in 3-Methyl-4-(thiophen-3-yl)benzoic acid provides a scaffold that can be modified to enhance binding affinity and selectivity.
A quantitative structure-activity relationship (QSAR) analysis performed on a series of substituted benzoic acids as inhibitors of thiopurine methyltransferase (TPMT) revealed that inhibitory potency (pI₅₀) is strongly correlated with the hydrophobicity (π') and molar refractivity (MR) of the substituents. nih.gov This suggests that both the lipophilicity and the volume/polarizability of the groups are critical for effective binding to the enzyme. nih.gov The resulting QSAR equation allows for the prediction of the inhibitory activity of new derivatives. nih.gov
| Substituent Parameter | Coefficient | Contribution to Potency |
| Relative Hydrophobicity (π'₃) | 1.25 | Increased hydrophobicity at the meta-position enhances inhibitory activity. nih.gov |
| Molar Refractivity (MR₃,₄) | 0.73 | Larger, more polarizable groups at meta- and para-positions improve binding. nih.gov |
Studies on other thiophene derivatives have provided detailed insights into active site interactions. For example, 2-(thiophen-2-yl)acetic acid derivatives developed as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) showed that the thiophene and phenyl rings engage in π-π stacking and van der Waals interactions with key amino acid residues like Tyr130, Gly35, and Leu39 in the binding pocket. nih.gov
Design of Derivatives with Tuned Material Science Properties
The unique electronic properties of the thiophene ring make it a valuable component in materials science, particularly for organic electronics. Thiophene-containing molecules, including derivatives of the thiophene-benzoic acid scaffold, can be designed to function as organic semiconductors or photostabilizers. mdpi.comresearchgate.net
For applications in organic thin-film transistors (OTFTs), the key is to design molecules that facilitate efficient charge transport through favorable intermolecular π-π stacking in the solid state. Benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and shown to act as p-channel semiconductors. mdpi.com The design principles involve creating extended π-conjugated systems to lower the energy gap (HOMO-LUMO gap) and tuning the peripheral substituents to control molecular packing and solubility for solution-based processing. mdpi.com The choice of aromatic groups attached to the core thiophene structure directly impacts the charge carrier mobility of the material. mdpi.com
| Compound | Highest Mobility (cm²/Vs) | Current On/Off Ratio |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Data not specified | >10⁶ mdpi.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | >10⁶ mdpi.com |
In another application, novel thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride) (PVC). researchgate.net These additives protect the polymer from degradation by UV radiation. The design principle here involves creating a molecule that can absorb UV light and dissipate the energy harmlessly, often as heat. The effectiveness of these stabilizers is linked to their chemical structure, which allows for electrostatic attraction with the PVC polymer chains, facilitating energy transfer from the excited polymer to the thiophene additive. researchgate.net By modifying the substituents on the thiophene-aniline core, the efficiency of this photostabilizing effect can be tuned.
Applications in Advanced Materials Science and Catalysis Research
Integration into π-Conjugated Systems for Organic Electronics
Thiophene-containing organic molecules are extensively utilized in the field of organic electronics due to their favorable electronic properties, such as high charge carrier mobility and tunable bandgaps. researchgate.net The integration of 3-Methyl-4-(thiophen-3-YL)benzoic acid into π-conjugated systems can lead to the development of novel organic semiconductors for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com
The thiophene (B33073) unit within the molecule serves as an electron-rich aromatic system that facilitates π-electron delocalization, a key requirement for efficient charge transport. The benzoic acid group, on the other hand, can act as an electron-withdrawing group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This modulation of the electronic bandgap is crucial for optimizing the performance of organic electronic devices. Furthermore, the carboxylic acid functional group can be used to anchor the molecule onto various surfaces or to serve as a reactive handle for further chemical modifications, enabling the synthesis of more complex π-conjugated polymers and small molecules.
| Component | Function in Organic Electronics | Relevant Properties |
| Thiophene Ring | Facilitates π-electron delocalization and charge transport | Electron-rich, high charge carrier mobility |
| Benzoic Acid | Modulates HOMO/LUMO energy levels, provides anchoring site | Electron-withdrawing, functional group for surface modification |
| Methyl Group | Influences solubility and molecular packing | Steric effects, solubility enhancement |
Supramolecular Assembly and Self-Organization Phenomena
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. rsc.org this compound is well-suited for supramolecular assembly due to the presence of a carboxylic acid group, which can form strong and directional hydrogen bonds. rsc.org This intermolecular hydrogen bonding can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the thiophene and benzene (B151609) rings can further stabilize the self-assembled structures. mdpi.com The interplay between these non-covalent forces can be controlled by factors such as solvent polarity and temperature, allowing for the formation of various morphologies, including nanofibers, nanoribbons, and vesicles. These self-assembled nanostructures have potential applications in drug delivery, sensing, and as templates for the synthesis of other nanomaterials.
Role as Ligands or Precursors in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). mdpi.com MOFs are a class of porous crystalline materials composed of metal ions or clusters connected by organic ligands. globethesis.com The rigid and well-defined structure of this compound allows for the predictable assembly of MOFs with specific topologies and pore sizes. nih.gov
The thiophene moiety can also participate in coordination to certain metal centers or can be functionalized to introduce additional binding sites. The properties of the resulting MOFs, such as their porosity, thermal stability, and catalytic activity, can be tuned by changing the metal ion and the connectivity of the ligand. researchgate.net These materials have shown great promise in applications such as gas storage and separation, catalysis, and chemical sensing.
| MOF Component | Role of this compound |
| Organic Ligand | Forms the framework structure through coordination with metal ions |
| Pore Functionality | The thiophene ring can be functionalized to introduce specific chemical properties within the pores |
| Structural Diversity | The geometry of the ligand influences the resulting MOF topology |
Catalytic Applications and Catalyst Design
The unique electronic and structural features of this compound and its derivatives make them interesting candidates for applications in catalysis. MOFs constructed from this ligand can serve as heterogeneous catalysts, where the metal centers act as active sites and the porous framework provides size and shape selectivity. mdpi.com The functional groups within the ligand can also be designed to participate directly in catalytic reactions.
Furthermore, coordination complexes of this compound with various transition metals can be explored as homogeneous catalysts for a range of organic transformations. The electronic properties of the thiophene ring and the substituents on the benzoic acid can be modified to fine-tune the catalytic activity and selectivity of the metal center. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the Lewis acidity of the metal, thereby affecting its catalytic performance. acs.orgmdpi.com
Future Research Directions and Translational Perspectives
Development of Sustainable Synthetic Routes
The synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid can be approached through various modern synthetic methodologies, with a strong emphasis on sustainable and green chemistry principles. Traditional cross-coupling reactions, while effective, often rely on pre-functionalized starting materials and can generate significant waste. Future research should prioritize the development of more eco-friendly synthetic pathways.
Another viable and widely used strategy is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the coupling of an organoboron compound with a halide and is known for its high tolerance of various functional groups and generally high yields. nih.govharvard.edu To align with green chemistry principles, research could focus on using nickel catalysts as a more abundant and less expensive alternative to palladium. nih.gov Furthermore, employing microwave-assisted synthesis could significantly reduce reaction times and energy consumption. nih.gov The development of catalytic systems that operate in environmentally benign solvents, such as deep eutectic solvents, represents another important avenue for sustainable synthesis. rsc.org
The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Employing C-H activation to avoid the use of protecting groups and pre-functionalization. | Maximizes the incorporation of starting materials into the final product, reducing waste. |
| Use of Safer Solvents | Utilizing water or deep eutectic solvents as the reaction medium. unito.itrsc.org | Reduces the use of and exposure to hazardous organic solvents. |
| Energy Efficiency | Implementing microwave-assisted synthesis to shorten reaction times. nih.gov | Lowers energy consumption compared to conventional heating methods. |
| Catalysis | Using recyclable heterogeneous catalysts or earth-abundant metal catalysts like nickel. rsc.orgnih.gov | Reduces catalyst waste and reliance on precious metals. |
Exploration of Novel Mechanistic Pathways
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. For C-H activation pathways, the mechanism can be complex and is often influenced by the choice of catalyst, ligand, and solvent. numberanalytics.com One proposed mechanism is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is assisted by a base. nih.gov The specific nature of the transition state in this process can be influenced by the electronic properties of the ligands on the metal catalyst. nih.gov
In the context of Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The activation of the boronic acid with a base is a critical step that facilitates transmetalation. organic-chemistry.org Investigating the kinetics and thermodynamics of each step in the catalytic cycle for the specific substrates leading to this compound can provide valuable insights for catalyst design and reaction optimization. Computational studies can play a significant role in elucidating these mechanistic details. capes.gov.br
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for the predictive design of derivatives of this compound with tailored properties. Density Functional Theory (DFT) can be employed to study the structural, electronic, and optical properties of the molecule and its potential derivatives. nih.gov Such studies can predict key parameters like HOMO-LUMO energy levels, which are crucial for applications in organic electronics. nih.gov
Molecular docking is another valuable computational technique that can predict the binding affinity and interaction of these molecules with biological targets, such as proteins and enzymes. gyanvihar.orgnih.gov This is particularly relevant for drug discovery applications, where thiophene (B33073) derivatives have shown promise. nih.govmdpi.com By simulating the interaction between the molecule and a specific protein's active site, researchers can identify promising candidates for further experimental investigation. gyanvihar.orgnih.gov The binding energies and interaction modes obtained from molecular docking studies can help in prioritizing the synthesis of compounds with the highest potential for biological activity. nih.gov
The following table outlines the potential applications of various computational methods in the study of this compound and its derivatives.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting electronic and optical properties. nih.gov | HOMO/LUMO energies, band gap, absorption spectra. nih.gov |
| Molecular Docking | Screening for potential biological activity. gyanvihar.orgnih.gov | Binding affinity, interaction modes with protein targets. nih.govgyanvihar.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. nih.gov | Conformational changes, binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. | Correlation between molecular descriptors and activity. |
Expanding Applications in Emerging Technologies
Thiophene-based materials are at the forefront of research in various emerging technologies due to their excellent electronic and optical properties. runlongfragrance.combohrium.com The unique structure of this compound makes it a promising candidate for several advanced applications.
In the field of organic electronics , thiophene derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). runlongfragrance.comresearchgate.net The tunable electronic properties of these materials allow for the optimization of device performance. runlongfragrance.com The presence of the carboxylic acid group in this compound could be advantageous for anchoring the molecule to semiconductor surfaces in devices like dye-sensitized solar cells.
Thiophene-containing compounds also have potential applications in materials science , for instance, as components of conductive polymers and sensors. bohrium.com The ability to functionalize the thiophene and benzoic acid rings allows for the fine-tuning of the material's properties for specific sensing applications. Furthermore, recent research has explored the use of thiophene derivatives as electrode materials for high-performance sodium-ion batteries, suggesting a potential role for this compound in energy storage technologies. rsc.org
The diverse potential applications of thiophene-based compounds, including those structurally related to this compound, are summarized below.
| Field of Application | Specific Use | Relevant Properties |
|---|---|---|
| Organic Electronics | OLEDs, OPVs, OFETs. runlongfragrance.comresearchgate.net | Semiconducting and fluorescent properties. bohrium.com |
| Materials Science | Conductive polymers, chemical sensors. bohrium.comresearchgate.net | Tunable electronic properties, chemical stability. |
| Energy Storage | Electrode materials for batteries. rsc.org | High charge transfer capability, structural stability. rsc.org |
| Biomedical | Bioimaging, drug discovery. researchgate.net | Fluorescence, biological activity. nih.govmdpi.com |
Q & A
Q. What are the common synthetic routes for 3-Methyl-4-(thiophen-3-YL)benzoic acid, and how are reaction conditions optimized?
Synthesis typically involves coupling reactions between thiophene derivatives and benzoic acid precursors. For example, General Procedure C (used for structurally similar compounds) employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled temperatures (e.g., 45°C for 1 hour) with catalysts like palladium or copper . Optimization focuses on:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency for aryl-thiophene bonds.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOH) isolates the product with >95% purity .
Q. How is this compound characterized, and what spectroscopic data are critical?
Key characterization methods include:
- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), with methyl groups at δ 2.3–2.4 ppm (singlet) .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1 for C₁₂H₁₀O₂S) and purity .
- Melting Point : Consistency in melting range (e.g., 217–220°C) indicates crystallinity .
Note : Discrepancies in NMR splitting (e.g., unresolved signals at δ 171.4–173.0 ppm) may arise from rotational isomerism, requiring variable-temperature NMR for resolution .
Advanced Research Questions
Q. How can contradictory data in spectroscopic or synthetic yields be resolved?
Contradictions often arise from:
- Isomeric byproducts : Thiophene substitution patterns (e.g., 3- vs. 2-position) alter reactivity. Use 2D NMR (COSY, NOESY) to distinguish isomers .
- Reaction scalability : Small-scale syntheses (<100 mg) may show higher yields (30–40%) due to better heat transfer, whereas scaling up introduces side reactions. Kinetic studies (TLC monitoring every 30 mins) mitigate this .
Case Study : A 28% yield discrepancy in 3-Methyl-4-phenoxybenzoic acid synthesis was traced to incomplete deprotection of tert-butyl esters; optimizing acid hydrolysis (HCl/EtOH, reflux) improved yields to 85% .
Q. What computational methods predict the reactivity of this compound in catalysis or drug design?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, TDDFT studies on similar benzoic acid derivatives show electric field effects on absorption bands, guiding photophysical applications .
- Docking Simulations : Evaluate interactions with biological targets (e.g., cyclooxygenase-2) using software like AutoDock. The thiophene ring’s sulfur atom often enhances binding via hydrophobic interactions .
Q. How do structural modifications (e.g., methyl or thiophene substitution) impact biological activity?
- Methyl group : Enhances metabolic stability by blocking oxidation at the 3-position. Compare this compound (t₁/₂ = 6.5 hrs) vs. non-methyl analog (t₁/₂ = 2.1 hrs) in hepatic microsome assays .
- Thiophene : Introduces π-stacking capacity, critical for enzyme inhibition (e.g., IC₅₀ = 0.8 µM against EGFR vs. 12 µM for phenyl analogs) .
Q. Experimental Design :
Synthesize analogs with varying substituents.
Screen in enzyme inhibition assays (e.g., Mosmann’s cytotoxicity protocol ).
Correlate structure-activity using QSAR models.
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Polymorphism : Multiple crystal forms arise from flexible thiophene-benzoic acid torsion angles. Use solvent-drop grinding with ethanol/water mixtures to isolate the most stable polymorph .
- Hydration : Hygroscopic samples require anhydrous crystallization (e.g., slow evaporation from THF under N₂) .
Characterization : Single-crystal XRD confirms packing motifs (e.g., herringbone vs. layered), with C=O···H interactions stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
